SPR206 acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2408422-41-1 |

|---|---|

Molecular Formula |

C54H86ClN15O14 |

Molecular Weight |

1204.8 g/mol |

IUPAC Name |

acetic acid;(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide |

InChI |

InChI=1S/C52H82ClN15O12.C2H4O2/c1-27(2)21-38-48(76)62-34(13-17-54)44(72)61-36(15-19-56)47(75)68-42(28(3)69)51(79)59-20-16-37(46(74)60-35(14-18-55)45(73)65-39(49(77)64-38)22-30-9-6-5-7-10-30)63-50(78)40(26-58)66-52(80)43(29(4)70)67-41(71)24-32(25-57)31-11-8-12-33(53)23-31;1-2(3)4/h5-12,23,27-29,32,34-40,42-43,69-70H,13-22,24-26,54-58H2,1-4H3,(H,59,79)(H,60,74)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,73)(H,66,80)(H,67,71)(H,68,75);1H3,(H,3,4)/t28-,29-,32-,34+,35+,36+,37+,38+,39-,40+,42+,43+;/m1./s1 |

InChI Key |

YADKGXKKBAFXFJ-CYMYEOQJSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CN)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@H](CN)C3=CC(=CC=C3)Cl)O.CC(=O)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CN)NC(=O)C(C(C)O)NC(=O)CC(CN)C3=CC(=CC=C3)Cl)C(C)O)CCN)CCN.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

SPR206 Acetate: A Technical Guide for a New-Generation Polymyxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPR206 acetate is a novel, next-generation polymyxin antibiotic currently in clinical development for the treatment of multi-drug resistant (MDR) Gram-negative bacterial infections. As a polymyxin analog, this compound is designed to offer a safer alternative to older polymyxins, such as colistin and polymyxin B, which are associated with significant nephrotoxicity. Preclinical and early-phase clinical studies have demonstrated its potent in vitro activity against a wide range of challenging Gram-negative pathogens and a favorable safety profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro activity of this compound, along with detailed experimental methodologies for its evaluation.

Chemical Structure and Physicochemical Properties

SPR206 is a synthetic lipopeptide and a derivative of polymyxin B. The acetate salt form enhances its pharmaceutical properties.

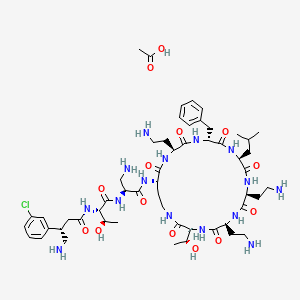

Chemical Structure of SPR206

In-Depth Technical Guide: Lipopolysaccharide Binding Affinity of SPR206 Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPR206 is a novel, next-generation polymyxin analogue developed to address the challenge of multidrug-resistant (MDR) Gram-negative bacterial infections. Its mechanism of action is initiated by a critical interaction with the outer membrane of these bacteria, specifically targeting lipopolysaccharide (LPS). This technical guide provides a detailed overview of the LPS binding affinity of SPR206 acetate, summarizing key quantitative data, outlining experimental protocols for its measurement, and visualizing the underlying molecular interactions and experimental workflows.

Introduction

The increasing prevalence of MDR Gram-negative pathogens represents a significant global health threat. Polymyxins, such as colistin and polymyxin B, are often considered last-resort antibiotics for treating these infections. However, their clinical utility is hampered by significant nephrotoxicity. SPR206, a novel polymyxin B analogue, has been engineered to retain potent antibacterial activity while exhibiting an improved safety profile.

The bactericidal activity of polymyxins is predicated on their ability to bind to the lipid A component of LPS in the outer membrane of Gram-negative bacteria.[1] This initial electrostatic interaction displaces divalent cations that stabilize the LPS layer, leading to outer membrane destabilization, increased permeability, and eventual cell death.[1] Understanding the specific binding affinity of SPR206 for LPS is therefore crucial for elucidating its mechanism of action and potency.

Lipopolysaccharide (LPS) Binding Affinity of SPR206

The binding of SPR206 to LPS has been characterized primarily through competitive displacement assays. These experiments assess the ability of SPR206 to displace a fluorescently labeled polymyxin probe, dansyl-polymyxin (DPX), from LPS. The resulting data provides a measure of the relative binding affinity.

Data Summary

While specific dissociation constants (Kd) for the SPR206-LPS interaction are not publicly available in the reviewed literature, studies have provided a strong qualitative and semi-quantitative assessment of its binding affinity relative to other polymyxins.

| Compound | LPS Binding Affinity (Relative to Polymyxin B) | Key Findings | Reference |

| SPR206 | Similar | Exhibited higher affinity than other tested SPR analogs. | [2] |

Table 1: Summary of the Lipopolysaccharide Binding Affinity of SPR206.

Mechanism of Action

The interaction of SPR206 with the bacterial outer membrane is a multi-step process that ultimately leads to cell lysis.

Experimental Protocols

The binding affinity and membrane-disrupting properties of SPR206 are primarily evaluated using two key in vitro assays: the Dansyl-Polymyxin (DPX) Displacement Assay and the 1-N-Phenylnaphthylamine (NPN) Uptake Assay.

Dansyl-Polymyxin (DPX) Displacement Assay

This assay competitively measures the binding affinity of a compound for LPS. DPX, a fluorescent derivative of polymyxin B, exhibits increased fluorescence when bound to LPS. The addition of a competitive binder, such as SPR206, displaces DPX from LPS, resulting in a decrease in fluorescence. The concentration of SPR206 required to displace 50% of the bound DPX (IC50) is a measure of its relative binding affinity.

Materials:

-

Dansyl-polymyxin B (DPX)

-

Purified LPS from the target Gram-negative bacterium (e.g., E. coli, P. aeruginosa)

-

This compound and other test compounds

-

HEPES buffer (5 mM, pH 7.2)

-

Fluorometer with excitation at 340 nm and emission at 485 nm

Procedure:

-

Prepare a stock solution of DPX in the appropriate buffer.

-

Prepare a solution of LPS in HEPES buffer.

-

In a multi-well plate or cuvette, combine the LPS solution with the DPX solution and incubate to allow for binding and stabilization of the fluorescence signal.

-

Add serial dilutions of this compound or other competitor compounds to the wells containing the LPS-DPX complex.

-

Incubate the mixture for a specified period (e.g., 1.5 hours) to allow for displacement of DPX.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.

-

Calculate the percentage of DPX displacement for each concentration of SPR206.

-

Plot the percentage of displacement against the logarithm of the SPR206 concentration and determine the IC50 value from the resulting dose-response curve.

References

An In-depth Technical Guide to the Outer Membrane Disruption Mechanisms of SPR206 Acetate and Polymyxin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the mechanisms of outer membrane disruption by the novel polymyxin analogue, SPR206 acetate, and the conventional antibiotic, polymyxin B. This document outlines their molecular interactions with the Gram-negative outer membrane, presents comparative quantitative data, details relevant experimental methodologies, and provides visual representations of their mechanisms of action.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The outer membrane of these bacteria, with its asymmetric lipid bilayer composed of an inner leaflet of phospholipids and an outer leaflet of lipopolysaccharide (LPS), serves as a highly effective permeability barrier against many antibiotics. Polymyxins, such as polymyxin B, are a last-resort class of antibiotics that can disrupt this membrane. However, their clinical use is often limited by significant toxicities, particularly nephrotoxicity[1][2].

SPR206 is a next-generation polymyxin analogue developed to retain or improve upon the potent antibacterial activity of polymyxin B while mitigating its toxic effects[1][3][4][5]. This guide delves into the core mechanism of action of both compounds: the disruption of the bacterial outer membrane.

Mechanism of Outer Membrane Disruption

Polymyxin B

The bactericidal action of polymyxin B against Gram-negative bacteria is initiated by its interaction with the outer membrane[6][7]. The process can be summarized in the following key steps:

-

Electrostatic Interaction: Polymyxin B is a cationic polypeptide, carrying a net positive charge. This allows for a strong electrostatic attraction to the anionic phosphate groups of the lipid A component of LPS in the outer membrane[6][7][8][9].

-

Divalent Cation Displacement: The binding of polymyxin B displaces essential divalent cations, such as Mg²⁺ and Ca²⁺, which normally stabilize the LPS layer by cross-linking adjacent LPS molecules[1][6][7][9].

-

Outer Membrane Destabilization: The displacement of these cations weakens the integrity of the outer membrane, leading to localized disruptions and increased permeability[1][6][7][9]. This is often referred to as a "self-promoted uptake" mechanism, where the initial interaction facilitates the entry of more polymyxin molecules[1][7].

-

Inner Membrane Disruption: Following the permeabilization of the outer membrane, polymyxin B can access and disrupt the inner cytoplasmic membrane, leading to the leakage of intracellular contents and ultimately, cell death[1][6][10]. Additionally, some studies suggest that polymyxin B can inhibit essential respiratory enzymes within the inner membrane[1][8].

This compound

SPR206, a polymyxin B analogue, was designed to have a similar mechanism of action focused on outer membrane disruption but with an improved safety profile[3][4][11]. Its mechanism largely mirrors that of polymyxin B, with its core activity revolving around a potent interaction with LPS[12].

Key characteristics of SPR206's mechanism include:

-

High Affinity for LPS: Studies have shown that SPR206 exhibits a binding affinity for LPS that is comparable to that of polymyxin B[12]. This initial and crucial interaction with the outer membrane is maintained in this next-generation compound.

-

Outer Membrane Permeabilization: SPR206 effectively permeabilizes the outer membrane of Gram-negative bacteria[12]. This activity is a critical step in its bactericidal effect, allowing the molecule to reach its ultimate target, the inner membrane.

-

Cooperative Disruption: The disruption of the outer membrane by SPR206 has been observed to be a cooperative process. The interaction of one molecule of SPR206 with the membrane enhances the subsequent interactions of other SPR206 molecules, leading to efficient membrane destabilization[12].

While the fundamental mechanism of LPS binding and membrane disruption is conserved, the structural modifications in SPR206 are believed to be responsible for its improved therapeutic index[3][5][11].

Quantitative Data Comparison

The in vitro activity of SPR206 has been shown to be potent, often exceeding that of polymyxin B against a range of Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison of SPR206 and Polymyxin B

| Organism | Drug | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Acinetobacter baumannii | SPR206 | 0.064 | 0.125 | [13] |

| Polymyxin B | 0.25 - 0.5 | 0.5 - 1 | [13] | |

| Pseudomonas aeruginosa | SPR206 | 0.25 | 0.5 | [13] |

| Polymyxin B | 0.5 | 1 | [13] | |

| Enterobacteriaceae | SPR206 | 0.06 | 0.12 | [14] |

| Polymyxin B | 0.25 | 0.25 | [14] | |

| Colistin-Resistant A. baumannii | SPR206 | 0.12 | 0.25 | [9] |

| Colistin | 4 | 8 | [9] |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Values are compiled from multiple studies and may vary based on the specific strains tested.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the outer membrane disruption capabilities of SPR206 and polymyxin B.

NPN (1-N-phenylnaphthylamine) Uptake Assay

This assay measures the permeabilization of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a cell membrane. Increased fluorescence indicates that the outer membrane has been compromised, allowing NPN to enter.

Methodology:

-

Cell Preparation:

-

Inoculate a suitable broth medium with the test bacterium and grow to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

-

Harvest the cells by centrifugation and wash with a buffer such as 5 mM HEPES (pH 7.2).

-

Resuspend the cells in the same buffer to a final OD₆₀₀ of approximately 0.5.

-

-

Assay Procedure:

-

To a cuvette, add the bacterial cell suspension.

-

Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (excitation at ~350 nm, emission at ~420 nm).

-

Add the test compound (SPR206 or polymyxin B) at various concentrations.

-

Record the increase in fluorescence over time until a plateau is reached.

-

A positive control, such as a high concentration of polymyxin B, is used to determine the maximum (100%) fluorescence.

-

-

Data Analysis:

-

The percentage of NPN uptake is calculated using the formula: % NPN Uptake = [(F_obs - F_0) / (F_max - F_0)] * 100 where F_obs is the observed fluorescence, F_0 is the initial fluorescence of cells with NPN, and F_max is the maximum fluorescence with the positive control.

-

Dansyl-Polymyxin B Displacement Assay

This assay is used to determine the binding affinity of a compound to LPS. Dansyl-polymyxin B is a fluorescently labeled polymyxin B that exhibits increased fluorescence upon binding to LPS. A test compound that also binds to LPS will compete with and displace the dansyl-polymyxin B, resulting in a decrease in fluorescence.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified LPS from a relevant Gram-negative bacterium in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

-

Prepare a stock solution of dansyl-polymyxin B.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the LPS solution and dansyl-polymyxin B.

-

Allow the mixture to equilibrate and measure the initial, maximal fluorescence (excitation at ~340 nm, emission at ~485 nm).

-

Add increasing concentrations of the test compound (SPR206 or unlabeled polymyxin B).

-

After each addition, allow the reaction to equilibrate and measure the decrease in fluorescence.

-

-

Data Analysis:

-

The data are plotted as the percentage of initial fluorescence versus the concentration of the test compound.

-

The concentration of the test compound that causes a 50% reduction in fluorescence (IC₅₀) is determined. A lower IC₅₀ value indicates a higher binding affinity for LPS.

-

Conclusion

Both polymyxin B and its next-generation analogue, SPR206, exert their bactericidal effects through a primary mechanism of disrupting the outer membrane of Gram-negative bacteria. This process is initiated by a critical electrostatic interaction with LPS, leading to membrane destabilization and permeabilization. Quantitative data demonstrates that SPR206 not only retains but often exceeds the in vitro potency of polymyxin B against a wide range of clinically relevant pathogens, including resistant strains. The structural modifications in SPR206 appear to confer an improved safety profile without compromising its core mechanism of action, making it a promising candidate in the fight against multidrug-resistant infections. The experimental protocols detailed herein provide a framework for the continued investigation and comparison of these and other outer membrane-active antimicrobial agents.

References

- 1. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Outer Membrane Interaction Kinetics of New Polymyxin B Analogs in Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of SPR206 in Plasma, Pulmonary Epithelial Lining Fluid, and Alveolar Macrophages following Intravenous Administration to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]

- 7. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The novel polymyxin analogue SPR206 exhibits higher activity than colistin against both colistin-susceptible and colistin-resistant strains of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Outer Membrane Interaction Kinetics of New Polymyxin B Analogs in Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jmilabs.com [jmilabs.com]

An In-depth Technical Guide to Early-Phase Preclinical Data on SPR206 Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SPR206 is a next-generation polymyxin analogue developed to address the growing threat of multidrug-resistant (MDR) Gram-negative bacterial infections. This document provides a comprehensive overview of the early-phase preclinical data for SPR206 acetate, focusing on its mechanism of action, in vitro and in vivo activity, and safety pharmacology. The data presented herein demonstrates SPR206's potent antimicrobial effects against a broad spectrum of clinically relevant Gram-negative pathogens, including those resistant to carbapenems and older polymyxins, coupled with an improved safety profile relative to legacy polymyxins like colistin and polymyxin B.

Mechanism of Action

SPR206, like other polymyxins, exerts its bactericidal activity by targeting the outer membrane of Gram-negative bacteria. The primary interaction occurs with the lipid A component of lipopolysaccharide (LPS), a key component of the outer membrane.[1] This interaction is initiated by electrostatic forces between the positively charged diaminobutyric acid (Dab) residues of SPR206 and the negatively charged phosphate groups of lipid A.[1] Following this initial binding, SPR206 disrupts the integrity of the outer membrane, leading to increased permeability and subsequent leakage of intracellular contents, ultimately resulting in bacterial cell death.[1]

Mechanism of action of SPR206 against Gram-negative bacteria.

Data Presentation

In Vitro Antimicrobial Activity

SPR206 has demonstrated potent in vitro activity against a wide range of Gram-negative pathogens, including strains resistant to multiple other classes of antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) data from various preclinical studies.

Table 1: SPR206 MIC50/MIC90 Values against Key Gram-Negative Pathogens

| Organism | Resistance Profile | SPR206 MIC50/MIC90 (mg/L) | Comparator MIC50/MIC90 (mg/L) |

| Acinetobacter baumannii | Colistin-Susceptible | 0.064/0.125 | Colistin: 2-4 fold higher |

| A. baumannii | Colistin-Resistant (pmrB mutations) | 0.12/0.25 | Colistin: 4/8 (16- to 32-fold higher)[2] |

| Pseudomonas aeruginosa | General | 0.25/0.25-0.5 | Colistin: 1 |

| Enterobacterales | Non-Morganellaceae | 0.06/0.25 | - |

| Enterobacterales | Carbapenem-Resistant (US/Western Europe) | 0.06/0.5 | - |

| Klebsiella pneumoniae | NDM-producing | 0.125/0.25 | - |

| K. pneumoniae | KPC-2-producing | 0.125/0.5 | - |

Data compiled from multiple sources.[1][2][3]

Table 2: Comparative MIC Values of SPR206

| Organism | SPR206 MIC (mg/L) | Polymyxin B MIC (mg/L) |

| P. aeruginosa Pa14 | 0.125 | 0.13 |

| A. baumannii NCTC13301 | 0.125 | 0.25 |

| E. coli ATCC 25922 | 0.125 | - |

| K. pneumoniae ATCC 13882 | 0.125 | - |

| A. baumannii NCTC13424 | 0.06 | - |

Data compiled from multiple sources.[4][5]

In Vivo Efficacy

The efficacy of SPR206 has been evaluated in various murine infection models, demonstrating significant bacterial burden reduction and improved survival.

Table 3: Efficacy of SPR206 in Murine Infection Models

| Model | Pathogen | Treatment Regimen | Bacterial Burden Reduction (log10 CFU/g or mL) | Survival |

| Neutropenic Lung Infection | A. baumannii NCTC13301 | 10-30 mg/kg, s.c., q4h | 3.01 - 4.58 | - |

| Neutropenic Lung Infection | P. aeruginosa Pa14 | 10-30 mg/kg, s.c., q8h | 2.61 - 3.58 | - |

| Neutropenic Thigh Infection | A. baumannii NCTC13301 | 0.125-4 mg/kg, i.v., q4h | Dose-dependent reduction | - |

| Pulmonary Model | - | - | - | Almost 100% in treated groups[6][7] |

| Wound Model | - | - | Significant reduction | - |

Data compiled from multiple sources.

Experimental Protocols

In Vitro Susceptibility Testing

-

Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Procedure: The minimum inhibitory concentrations (MICs) of SPR206 and comparator agents were determined against a panel of clinical isolates. The MIC was defined as the lowest concentration of the drug that inhibited visible bacterial growth after a specified incubation period.

Time-Kill Assays

-

Objective: To assess the bactericidal activity of SPR206 over time.

-

Procedure: Bacterial isolates were grown to logarithmic phase and then diluted. SPR206 was added at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, and 2x MIC). Aliquots were removed at various time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A 3-log10 reduction in CFU/mL is typically considered bactericidal.

Workflow for a typical time-kill assay.

Murine Infection Models

-

Animals: CD-1 mice were commonly used.

-

Immunosuppression: For neutropenic models, mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.[4]

-

Infection:

-

Thigh Infection: Intramuscular injection of a bacterial suspension into the thigh.

-

Lung Infection: Intratracheal or intranasal inoculation of a bacterial suspension.[4]

-

-

Treatment: SPR206 was administered via subcutaneous or intravenous routes at various dosing regimens (e.g., every 4 or 8 hours).[4]

-

Endpoints:

-

Bacterial Burden: At a specified time post-infection, tissues (thigh or lungs) were harvested, homogenized, and plated to quantify the bacterial load (CFU/g).

-

Survival: Animals were monitored for a defined period, and survival rates were recorded.

-

Safety Pharmacology

A suite of Good Laboratory Practice (GLP) repeat-dose toxicology and safety pharmacology studies were conducted on SPR206.

-

General Toxicology: A 14-day GLP repeat-dose toxicology study in cynomolgus monkeys showed that the primary target organ of toxicity was the kidney, which was anticipated for the polymyxin class.[6] This effect was found to be monitorable and reversible.[6]

-

Cardiovascular and Respiratory Safety: No significant alterations in cardiovascular or respiratory safety pharmacology parameters were observed in GLP studies.[6]

-

Central Nervous System (CNS) Safety: A CNS assessment was included in the 14-day monkey toxicology study, and the overall risk for CNS-related issues was determined to be low.[3][6]

-

Genotoxicity: SPR206 was found to be non-genotoxic in GLP safety testing.[6]

These preclinical safety findings, demonstrating a favorable profile with a low risk for respiratory, CNS, or cardiovascular events, supported the progression of SPR206 into Phase 1 clinical trials.[3][6]

Overview of SPR206 preclinical safety pharmacology studies.

Conclusion

The early-phase preclinical data for this compound strongly support its continued development as a therapeutic agent for serious infections caused by MDR Gram-negative bacteria. Its potent in vitro and in vivo activity, coupled with a favorable safety profile compared to older polymyxins, suggests that SPR206 could become a valuable addition to the antimicrobial armamentarium. Further clinical investigation is warranted to establish its efficacy and safety in patient populations.

References

- 1. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. actascientific.com [actascientific.com]

- 6. assets.website-files.com [assets.website-files.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to SPR206 Acetate: Solubility and Stability for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of SPR206 acetate, a novel polymyxin analogue. The information is intended to assist researchers in the effective design and execution of preclinical studies.

Introduction to this compound

SPR206 is a next-generation polymyxin antibiotic designed to target multi-drug resistant (MDR) Gram-negative bacteria.[1] As an analogue of polymyxin B, SPR206 exhibits a potent mechanism of action by interacting with the outer membrane of these pathogens. This guide focuses on the critical physicochemical properties of this compound—its solubility and stability—which are fundamental to its handling, formulation, and the reliability of experimental outcomes.

Solubility Profile of this compound

The solubility of this compound is a critical factor for the preparation of stock solutions and formulations for in vitro and in vivo studies. Currently, detailed aqueous solubility data across a wide pH range is not extensively published. However, practical solubility information in common research-use solvents and formulations is available.

Solubility in Common Solvents and Formulations

Quantitative solubility data for this compound in various solvent systems commonly used in preclinical research is summarized in the table below. It is important to note that for many of these formulations, the saturation point has not been determined, and the data represents the concentration at which a clear solution can be achieved.

| Solvent System | Concentration | Observations | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Clear solution | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution | [3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution | [3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution | [3] |

Note: For formulations, it is recommended to first prepare a stock solution in DMSO and then add the co-solvents sequentially, ensuring the solution remains clear at each step.[3] To aid dissolution, warming the solution to 37°C and using sonication may be beneficial.[3]

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

While specific data for this compound is limited, a standard shake-flask method can be employed to determine its aqueous solubility at different pH values. This protocol is based on general guidelines for active pharmaceutical ingredients.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.

Materials:

-

This compound powder

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetate buffer, pH 4.5

-

Hydrochloric acid (HCl) solution, pH 1.2

-

Scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a suitable column and detector

Methodology:

-

Prepare a series of aqueous buffers at the desired pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

-

Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The excess solid should be visible.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved particles settle.

-

Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.22 µm filter.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

The determined concentration represents the equilibrium solubility of this compound at that specific pH and temperature.

Experimental workflow for determining aqueous solubility.

Stability Profile of this compound

Understanding the stability of this compound in both solid and solution form is crucial for ensuring its potency and the integrity of experimental results.

Storage Recommendations

General recommendations for the storage of this compound are provided by various suppliers. These are summarized in the table below.

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 24 months |

| Stock Solution in DMSO | -80°C | Up to 6 months |

| Stock Solution in DMSO | -20°C | Up to 1 month |

It is recommended to prepare and use solutions on the same day.[2] If stock solutions are prepared in advance, they should be stored in tightly sealed vials as aliquots to avoid repeated freeze-thaw cycles.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Stability in Aqueous Solutions

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and maintain at room temperature for a specified period.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) in an oven.

-

Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

-

At each time point, withdraw a sample, neutralize if necessary, and dilute appropriately.

-

Analyze the samples using a suitable HPLC method to separate the parent compound from any degradation products.

Logical workflow of a forced degradation study.

Mechanism of Action: Interaction with the Bacterial Outer Membrane

SPR206, like other polymyxins, exerts its antibacterial effect by targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4] The positively charged amino groups of SPR206 interact electrostatically with the negatively charged phosphate groups of the lipid A component of LPS.[4] This initial binding displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. This destabilization increases the permeability of the membrane, ultimately leading to cell death.

Signaling pathway of this compound's mechanism of action.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for research purposes. While comprehensive data on aqueous solubility and degradation kinetics are still emerging, the provided information on solubility in common formulations and general stability guidelines, supplemented with protocols for further investigation, serves as a valuable resource for researchers. Adherence to proper handling and storage procedures is paramount to ensure the integrity and efficacy of this compound in preclinical studies.

References

The Developmental Odyssey of SPR206: A Next-Generation Polymyxin

Cambridge, MA - Spero Therapeutics' SPR206, an intravenously administered next-generation polymyxin antibiotic, has concluded its development journey. Designed to combat multi-drug resistant (MDR) Gram-negative bacterial infections, particularly hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP), the program was ultimately discontinued in the first quarter of 2025 following a pipeline reprioritization. This in-depth guide chronicles the scientific and clinical development of SPR206, from its promising preclinical data to its comprehensive Phase 1 evaluation.

Preclinical Foundation: Potency Against Resistant Pathogens

SPR206 was engineered to improve upon the therapeutic window of existing polymyxins, which are often limited by nephrotoxicity. Its mechanism of action involves a direct interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane disruption and bacterial cell death.

In Vitro Activity

SPR206 demonstrated potent in vitro activity against a broad spectrum of clinically important Gram-negative pathogens, including carbapenem-resistant strains. Multiple studies consistently showed that SPR206's minimum inhibitory concentrations (MICs) were comparable to or lower than those of polymyxin B and colistin against a variety of bacterial isolates.

| Pathogen | SPR206 MIC50 (μg/mL) | SPR206 MIC90 (μg/mL) | Polymyxin B MIC50 (μg/mL) | Polymyxin B MIC90 (μg/mL) | Colistin MIC50 (μg/mL) | Colistin MIC90 (μg/mL) |

| Acinetobacter baumannii | 0.12 - 0.5 | 0.25 - 2 | 0.5 | 1 | 0.5 | 1 |

| Pseudomonas aeruginosa | 0.25 | 0.25 - 0.5 | - | - | 1 | 2 |

| Enterobacterales | 0.06 | 0.25 | - | - | 0.25 | 0.5 |

| Carbapenem-Resistant Enterobacterales (CRE) | 0.06 - 0.5 | 0.5 - 64 | - | - | - | - |

In Vivo Efficacy in Murine Infection Models

Preclinical evaluation in murine models of infection further substantiated the potential of SPR206. In neutropenic mice with thigh or lung infections caused by MDR Acinetobacter baumannii and Pseudomonas aeruginosa, SPR206 demonstrated significant, dose-dependent reductions in bacterial burden.

| Infection Model | Pathogen | Treatment | Dosage (mg/kg) | Mean Change in Bacterial Burden (log10 CFU/g) |

| Murine Lung Infection | A. baumannii | SPR206 | 10 | -3.01 |

| SPR206 | 20 | -4.58 | ||

| SPR206 | 30 | -4.40 | ||

| Polymyxin B | 10 | -0.75 | ||

| Polymyxin B | 20 | -2.79 | ||

| Vehicle Control | - | +0.9 | ||

| Murine Lung Infection | P. aeruginosa | SPR206 | 10 | -2.61 |

| SPR206 | 30 | -3.58 | ||

| Polymyxin B | 10 | -1.76 | ||

| Polymyxin B | 25 | -1.52 | ||

| Vehicle Control | - | +1.98 |

Clinical Development: A Trio of Phase 1 Studies

The clinical development program for SPR206 encompassed three key Phase 1 studies to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.

First-in-Human, Single and Multiple Ascending Dose Study (NCT03792308)

This initial study assessed the safety and pharmacokinetics of SPR206 in single ascending doses (SAD) and multiple ascending doses (MAD). The drug was found to be generally well-tolerated, with no evidence of nephrotoxicity at anticipated therapeutic doses.

Pharmacokinetic Parameters (MAD, 100 mg q8h for 14 days)

| Parameter | Value |

|---|---|

| Cmax (Maximum Concentration) | ~4.5 µg/mL |

| Tmax (Time to Maximum Concentration) | ~1 hour |

| t1/2 (Half-life) | ~2.4 - 4.1 hours |

| Accumulation | No appreciable accumulation |

Bronchoalveolar Lavage (BAL) Study (NCT04868292)

To determine the penetration of SPR206 into the lungs, a BAL study was conducted. The results were encouraging, showing that SPR206 reached concentrations in the epithelial lining fluid (ELF) of the lungs that were predictive of therapeutic efficacy against common respiratory pathogens.

| Parameter | Value |

| Mean ELF to Plasma Concentration Ratio (AUC0-8h) | 0.264 |

Renal Impairment Study (NCT04865393)

Given that polymyxins are known for potential nephrotoxicity, a dedicated study in subjects with varying degrees of renal impairment was crucial. This study characterized the pharmacokinetic profile of SPR206 in these populations and provided data to inform potential dose adjustments.

Regulatory Milestones and Strategic Partnerships

SPR206 was granted Qualified Infectious Disease Product (QIDP) designation by the U.S. Food and Drug Administration (FDA) for the treatment of complicated urinary tract infections and HABP/VABP. Spero Therapeutics also entered into a licensing agreement with Pfizer for the development and commercialization of SPR206 in ex-U.S. and ex-Asia territories.

Discontinuation of the SPR206 Program

Despite the promising early-stage data, Spero Therapeutics announced the discontinuation of the SPR206 development program in the first quarter of 2025. The decision was based on a review and reprioritization of the company's pipeline.

Experimental Protocols

In Vitro Susceptibility Testing

Minimum inhibitory concentrations (MICs) were determined by broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Cation-adjusted Mueller-Hinton broth was used as the testing medium.

Murine Infection Models

-

Animals: Immunocompetent or neutropenic CD-1 or BALB/c mice were used. Neutropenia was induced by intraperitoneal injection of cyclophosphamide.

-

Infection: Mice were infected via intramuscular (thigh infection) or intranasal/intratracheal (lung infection) administration of a bacterial suspension.

-

Treatment: SPR206 or comparator antibiotics were administered intravenously or subcutaneously at various dosing regimens starting at a specified time post-infection.

-

Endpoint: The primary endpoint was the change in bacterial burden (log10 CFU/g) in the thigh or lung tissue after a defined period of treatment, typically 24 hours.

Clinical Trial Protocols

Detailed protocols for the Phase 1 studies can be accessed through their respective ClinicalTrials.gov identifiers:

-

NCT03792308: First-in-Human Study of SPR206 in Healthy Subjects.

-

NCT04868292: A Study to Evaluate the Intrapulmonary Pharmacokinetics of SPR206 in Healthy Adult Participants.

-

NCT04865393: A Study to Assess the Pharmacokinetics and Safety of SPR206 in Participants With Renal Impairment.

Visualizing the Science

Investigating the Reduced Nephrotoxicity of SPR206 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SPR206 acetate is a novel polymyxin analogue developed to address the significant nephrotoxicity that limits the clinical use of older polymyxins like colistin and polymyxin B. This technical guide provides an in-depth analysis of the mechanisms underlying the reduced nephrotoxicity of SPR206. Preclinical and clinical data indicate that SPR206 exhibits a superior renal safety profile, which is attributed to its altered chemical structure, leading to reduced accumulation in renal proximal tubular cells and consequently, diminished cellular damage. This document summarizes the key findings from in vitro and in vivo studies, details the experimental protocols used to assess nephrotoxicity, and visualizes the cellular pathways involved in polymyxin-induced kidney injury.

Introduction: The Challenge of Polymyxin Nephrotoxicity

Polymyxins are a class of polypeptide antibiotics that serve as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, their clinical utility is hampered by a high incidence of nephrotoxicity, which can occur in up to 60% of patients.[1] This dose-limiting toxicity is primarily associated with the accumulation of polymyxins in the proximal tubule epithelial cells of the kidneys, leading to cellular apoptosis and acute kidney injury.[2]

SPR206 is a next-generation polymyxin designed to mitigate this nephrotoxic potential while retaining potent antibacterial activity.[2][3] Nonclinical studies in mice, rats, and non-human primates have demonstrated a lower risk of kidney toxicity for SPR206 compared to colistin and polymyxin B.[4] Furthermore, Phase 1 clinical trials in healthy subjects and individuals with varying degrees of renal impairment have shown that SPR206 is generally safe and well-tolerated, with no evidence of nephrotoxicity at therapeutic doses.[5][6]

Mechanisms of Polymyxin-Induced Nephrotoxicity

The nephrotoxicity of polymyxins is a complex process initiated by their accumulation in renal proximal tubular cells. This accumulation is primarily mediated by megalin, an endocytic receptor on the apical membrane of these cells.[7][8] Once inside the cell, polymyxins trigger a cascade of events leading to apoptosis and cell death.

Megalin-Mediated Endocytosis

Polymyxins, being polycationic molecules, have a high affinity for the negatively charged glycoproteins on the surface of renal tubular cells, including megalin.[7] The binding of polymyxins to megalin initiates endocytosis, leading to their internalization and accumulation within the cells.[8] This process is a key factor in the preferential accumulation of polymyxins in the kidneys.[9]

Apoptotic Signaling Pathways

Once accumulated in renal tubular cells, polymyxins induce apoptosis through multiple pathways:

-

Death Receptor Pathway: Polymyxins upregulate the expression of Fas ligand (FasL), which binds to its receptor, Fas, on the cell surface. This interaction activates caspase-8, an initiator caspase, which in turn activates the executioner caspase-3, leading to DNA fragmentation and cell death.[9][10]

-

Mitochondrial Pathway: Polymyxins cause mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[11] Cytosolic cytochrome c activates caspase-9, another initiator caspase, which then activates caspase-3.[10][11]

-

Endoplasmic Reticulum (ER) Stress: Polymyxin accumulation can also lead to ER stress, which can trigger apoptosis through the activation of caspase-12.[9]

The Reduced Nephrotoxicity of this compound

The structural modifications of SPR206 are designed to reduce its interaction with megalin and subsequent accumulation in renal proximal tubular cells, thereby mitigating the downstream apoptotic events.

Preclinical Evidence: In Vitro and In Vivo Studies

Preclinical studies have consistently demonstrated the reduced nephrotoxic potential of SPR206 compared to polymyxin B.

-

In Vitro Cytotoxicity: Studies using human kidney proximal tubule epithelial cells (HK-2) have shown that SPR206 has significantly lower cytotoxicity compared to polymyxin B.[2][12]

-

In Vivo Animal Models: In rat models of polymyxin-induced nephrotoxicity, SPR206 demonstrated lower kidney exposure and a better safety profile than polymyxin B.[2]

Clinical Evidence: Phase 1 Studies

Phase 1 clinical trials have confirmed the favorable renal safety profile of SPR206 in humans.

-

A study in healthy subjects showed no evidence of nephrotoxicity even at high doses administered for 14 days.[6]

-

A subsequent study in subjects with varying degrees of renal impairment found that SPR206 was generally safe and well-tolerated, with stable serum creatinine levels observed across all cohorts.[2]

Data Presentation

Table 1: Comparative In Vitro Activity of SPR206 and Polymyxins

| Organism | SPR206 MIC₅₀/₉₀ (mg/L) | Colistin MIC₅₀/₉₀ (mg/L) | Polymyxin B MIC₅₀/₉₀ (mg/L) | Reference |

| Acinetobacter baumannii (colistin-susceptible) | 0.064/0.125 | 0.25/0.25 | - | [4] |

| A. baumannii (colistin-resistant) | 1/16 | 16/256 | - | [13] |

| Pseudomonas aeruginosa | 0.25/0.5 | 1/2 | - | [5] |

| Enterobacterales | 0.125/0.5 | 0.5/1 | - | [4][5] |

Table 2: Preclinical In Vivo Nephrotoxicity Comparison

| Compound | Animal Model | Dose | Key Findings | Reference |

| SPR206 | Rat | Not specified | Lower kidney exposure than polymyxin B. | [2] |

| Polymyxin B | Rat | 25 mg/kg/day for 2 days | Significant increase in serum urea (311%), creatinine (700%), KIM-1 (180%), and cystatin-C (66%); 50% mortality. | [14] |

| Polymyxin B | Rat | 18 mg/kg/day for 5 days | Significant elevation in serum creatinine and BUN. | [15] |

Table 3: Clinical Pharmacokinetics and Safety of SPR206 in Renal Impairment

| Renal Function Group (eGFR) | N | Mean AUC₀-last (h*µg/mL) | Mean Plasma Clearance (L/h) | Treatment-Related Adverse Events | Reference |

| Normal (≥90 mL/min) | 8 | 20.4 | 5.0 | Mild, transient | [2] |

| Mild Impairment (60 to <90 mL/min) | 8 | 28.3 | 3.5 | Mild, transient | [2] |

| Moderate Impairment (30 to <60 mL/min) | 7 | 40.5 | 2.5 | Mild, transient | [2] |

| Severe Impairment (<30 mL/min) | 6 | 69.1 | 1.2 | Mild, transient | [2] |

| ESRD on Hemodialysis | 8 | 75.8 (pre-dialysis) | 1.3 (pre-dialysis) | Mild, transient | [2] |

Experimental Protocols

In Vitro Cytotoxicity Assay (HK-2 Cells)

Objective: To assess the direct cytotoxicity of polymyxins on human kidney proximal tubular cells.

Methodology:

-

Cell Culture: Human kidney 2 (HK-2) cells are cultured in appropriate media (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells per well and allowed to adhere and form a confluent monolayer over 24-48 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (SPR206, polymyxin B, colistin) and controls (vehicle, positive control like staurosporine).

-

Incubation: The plates are incubated for a defined period, typically 24 to 48 hours.

-

Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC₅₀) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[16][17]

In Vivo Rat Model of Nephrotoxicity

Objective: To evaluate the nephrotoxic potential of polymyxins in a whole-animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are acclimatized for at least one week before the experiment.

-

Dosing: Animals are randomly assigned to treatment groups and receive daily subcutaneous or intravenous injections of the test compounds (SPR206, polymyxin B, colistin) or vehicle control for a specified duration (e.g., 5-7 days). Doses are selected based on preliminary dose-ranging studies to induce measurable nephrotoxicity.[15]

-

Sample Collection: Blood samples are collected at baseline and at regular intervals during the study via tail vein or saphenous vein puncture for measurement of serum creatinine and blood urea nitrogen (BUN). Urine samples may also be collected using metabolic cages for the analysis of kidney injury biomarkers (e.g., KIM-1, NGAL).

-

Necropsy and Histopathology: At the end of the study, animals are euthanized, and kidneys are harvested. One kidney is fixed in 10% neutral buffered formalin for histopathological examination, while the other may be snap-frozen for tissue drug concentration analysis.

-

Biomarker Analysis: Serum creatinine and BUN levels are measured using standard biochemical analyzers. Urinary and serum kidney injury biomarkers are quantified using ELISA kits.

-

Histopathological Evaluation: Formalin-fixed kidney tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A veterinary pathologist, blinded to the treatment groups, scores the slides for evidence of tubular injury, including necrosis, apoptosis, cast formation, and inflammation.[14]

-

Data Analysis: Statistical analysis is performed to compare the biomarker levels and histopathology scores between the treatment groups.

Visualization of Pathways and Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Uptake of Polymyxin B into Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Major Pathways of Polymyxin-Induced Apoptosis in Rat Kidney Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polymyxin B Nephrotoxicity: From Organ to Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of SPR206 in Plasma, Pulmonary Epithelial Lining Fluid, and Alveolar Macrophages following Intravenous Administration to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Polymyxin B-Induced Kidney Injury Assessment of a Novel Formulation of Polymyxin B (VRP-034) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Different Dosage Frequency of Polymyxin B on Rat Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Polymyxin B causes DNA damage in HK-2 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of Polymyxin B-Induced Nephrotoxicity: Implications for Dosing Regimen Design | Scilit [scilit.com]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of SPR206 Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Gram-negative bacteria to SPR206 acetate, a novel polymyxin analogue. The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure accuracy and reproducibility in research and drug development settings.

Introduction

SPR206 is a next-generation polymyxin derivative engineered to exhibit potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacterales (CRE), while demonstrating an improved safety profile compared to older polymyxins. Accurate and standardized in vitro susceptibility testing is crucial for its continued development and for establishing its potential role in treating serious infections. The primary method for determining the susceptibility of bacteria to SPR206 is broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following tables summarize the in vitro activity of SPR206 against a range of clinically significant Gram-negative pathogens. MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented.

Table 1: In Vitro Activity of SPR206 against Enterobacterales

| Organism Subset | Region | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Non-Morganellaceae Enterobacterales | US, Europe, Israel, Turkey | 0.06 | 0.25 |

| Carbapenem-resistant Enterobacterales | US and Western Europe | 0.06 | 0.5 |

| Carbapenem-resistant Enterobacterales | Eastern Europe | 0.5 | 64 |

| NDM-producing Enterobacteriaceae (colistin-susceptible) | China | 0.125 | 0.25 |

| KPC-2-producing Enterobacteriaceae (colistin-susceptible) | China | 0.125 | 0.5 |

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: In Vitro Activity of SPR206 against Pseudomonas aeruginosa

| Organism Subset | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| All P. aeruginosa | 0.25 | 0.25-0.5 |

| Multidrug-resistant (MDR) P. aeruginosa | 0.25 | 0.5 |

| Extensively drug-resistant (XDR) P. aeruginosa | 0.25 | 0.5 |

Data compiled from multiple sources.[1][2][3][4][5]

Table 3: In Vitro Activity of SPR206 against Acinetobacter species

| Organism Subset | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| All Acinetobacter spp. | 0.12 | 0.5 |

| Multidrug-resistant (MDR) Acinetobacter spp. | 0.12 | 2 |

| Extensively drug-resistant (XDR) Acinetobacter spp. | 0.12 | 8 |

| OXA-producing A. baumannii (colistin-susceptible) | 0.064 | 0.125 |

Data compiled from multiple sources.[1][2][3][4][5][6][7]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing

This protocol is based on the CLSI guidelines for broth microdilution testing of aerobic bacteria.

1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidity meter

-

Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution a. Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or a suitable concentration for the desired dilution series) in DMSO. b. Ensure complete dissolution. The stock solution can be stored at -20°C or lower for several months. For higher solubility, warming the tube to 37°C and using an ultrasonic bath for a short period may aid dissolution.[8]

3. Inoculum Preparation a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer. d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Preparation of Microtiter Plates a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.015 to 128 µg/mL). b. The final volume in each well should be 100 µL after addition of the inoculum. c. Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

5. Inoculation and Incubation a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Seal the plates to prevent evaporation. c. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

6. Reading and Interpretation of Results a. Following incubation, examine the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. c. The growth control well should show distinct turbidity, and the sterility control well should remain clear. d. The MICs for the QC strains should fall within their acceptable ranges.

References

- 1. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. file.glpbio.com [file.glpbio.com]

Application Notes and Protocols for Broth Microdilution MIC Determination of SPR206 Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR206 is a next-generation polymyxin analog designed for enhanced safety and efficacy against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] It functions by interacting with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of these bacteria, leading to membrane disruption and subsequent cell death.[1][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating its in vitro potency, monitoring for resistance development, and guiding preclinical and clinical development. The broth microdilution method is the gold standard for quantitative MIC determination and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

These application notes provide a detailed protocol for determining the MIC of SPR206 acetate using the broth microdilution method, intended for use by researchers, scientists, and drug development professionals.

Data Presentation

Table 1: In Vitro Activity of this compound Against Key Gram-Negative Pathogens

| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Acinetobacter baumannii | 30 | 1 | 16 | ≤0.06 - 32 |

| Acinetobacter spp. | - | 0.12 | 2 | - |

| Escherichia coli | - | 0.125 | - | - |

| Klebsiella pneumoniae | - | 0.125 | - | - |

| Pseudomonas aeruginosa | - | 0.25 | 0.25-0.5 | ≤0.015 - >8 |

| Carbapenem-Resistant Enterobacterales (US & W. Europe) | - | 0.06 | 0.5 | - |

| Carbapenem-Resistant Enterobacterales (E. Europe) | - | 0.5 | 64 | - |

Data compiled from multiple studies.[1][6][7][8][9]

Table 2: Quality Control (QC) Ranges for Reference Strains

| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (mg/L) |

| Escherichia coli ATCC 25922 | This compound | To be determined by individual laboratory validation |

| Escherichia coli ATCC 25922 | Colistin | 0.25 - 2 |

| Pseudomonas aeruginosa ATCC 27853 | This compound | To be determined by individual laboratory validation |

| Pseudomonas aeruginosa ATCC 27853 | Colistin | 0.5 - 4 |

QC ranges for colistin are provided as a reference.[10] Laboratories should establish their own QC ranges for this compound based on CLSI guidelines.

Experimental Protocols

Materials

-

This compound powder

-

Sterile, round-bottom 96-well microtiter plates[11]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12][13][14][15]

-

Sterile deionized water

-

Sterile 1.5 mL polypropylene tubes

-

Calibrated single- and multi-channel pipettes

-

Sterile pipette tips

-

Bacterial culture isolates

-

Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[6][10][16][17]

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer or nephelometer

-

Plate reader (optional)

Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Prepare Mueller-Hinton Broth according to the manufacturer's instructions.[13] Adjust the final concentrations of divalent cations to contain 20 to 25 mg/L of calcium and 10 to 12.5 mg/L of magnesium.[12][15] Sterilize by autoclaving.[13]

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in sterile deionized water to create a stock solution of a known concentration (e.g., 1280 mg/L).

-

Ensure complete dissolution. The stock solution can be filter-sterilized if necessary.

-

Prepare fresh on the day of the experiment or store in small aliquots at -70°C for future use. Avoid repeated freeze-thaw cycles.

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[18] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

-

Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13] This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure

-

Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Serial Dilution of this compound:

-

Add 100 µL of the prepared this compound working solution to the first well of each row.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution across the plate to the desired final concentration. Discard 50 µL from the last well.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

-

Controls:

-

Growth Control: A well containing 100 µL of inoculated CAMHB without any antibiotic.

-

Sterility Control: A well containing 100 µL of uninoculated CAMHB.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13][14]

Reading and Interpreting Results

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[18][19] Growth is typically observed as turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Caption: Workflow for this compound MIC Determination.

Caption: Mechanism of Action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmilabs.com [jmilabs.com]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. Determining Susceptibility and Potential Mediators of Resistance for the Novel Polymyxin Derivative, SPR206, in Acinetobacter baumannii [mdpi.com]

- 7. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining Susceptibility and Potential Mediators of Resistance for the Novel Polymyxin Derivative, SPR206, in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The novel polymyxin analogue SPR206 exhibits higher activity than colistin against both colistin-susceptible and colistin-resistant strains of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. journals.asm.org [journals.asm.org]

- 16. jmilabs.com [jmilabs.com]

- 17. Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. cgspace.cgiar.org [cgspace.cgiar.org]

Application Notes and Protocols: Time-Kill Kinetics Assay for SPR206 Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR206 is a next-generation polymyxin analog demonstrating potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa.[1][2] Its mechanism of action involves interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane disruption and cell death. Time-kill kinetics assays are crucial in vitro studies that provide insights into the pharmacodynamic properties of an antimicrobial agent, detailing the rate and extent of its bactericidal or bacteriostatic activity over time. This document provides a detailed protocol for performing a time-kill kinetics assay for SPR206 acetate, based on established methodologies and findings from relevant studies.

Data Presentation

The following table summarizes representative data from a time-kill kinetics assay of this compound against a susceptible Gram-negative bacterial strain. The data illustrates the reduction in bacterial viability (log10 CFU/mL) over a 24-hour period at various multiples of the Minimum Inhibitory Concentration (MIC).

| Time (hours) | Growth Control (log10 CFU/mL) | SPR206 at 0.5x MIC (log10 CFU/mL) | SPR206 at 1x MIC (log10 CFU/mL) | SPR206 at 2x MIC (log10 CFU/mL) | SPR206 at 4x MIC (log10 CFU/mL) |

| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |

| 2 | 6.5 | 5.2 | 4.5 | 3.8 | 3.1 |

| 4 | 7.8 | 4.8 | 3.9 | 3.1 | <2.0 |

| 8 | 8.9 | 4.5 | 3.2 | <2.0 | <2.0 |

| 24 | 9.2 | 4.6 | 3.5 | <2.0 | <2.0 |

Note: This table is a representative example based on typical outcomes of time-kill assays for polymyxin-class antibiotics and is intended for illustrative purposes. Actual results may vary depending on the bacterial strain, experimental conditions, and the specific MIC of SPR206 for that strain. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Experimental Protocol

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guideline M26-A for determining the bactericidal activity of antimicrobial agents.[3][4]

1. Materials

-

This compound powder

-

Susceptible Gram-negative bacterial strain (e.g., Acinetobacter baumannii ATCC 19606, Pseudomonas aeruginosa ATCC 27853)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Tryptic Soy Agar (TSA) or other suitable solid growth medium

-

Sterile culture tubes and flasks

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Spiral plater or materials for manual serial dilutions and plating

-

Colony counter

2. Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)

Before performing the time-kill assay, the MIC of this compound for the test organism must be determined using a standardized broth microdilution method as described by CLSI.

3. Experimental Procedure

3.1. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 35°C ± 2°C with shaking until it reaches the logarithmic phase of growth (typically 2-6 hours), achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes. The exact starting concentration should be confirmed by plating a sample from the growth control tube at time zero.

3.2. Preparation of this compound Concentrations

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of at least 10x the highest concentration to be tested.

-

Prepare serial dilutions of the this compound stock solution in CAMHB to achieve final concentrations equivalent to 0.5x, 1x, 2x, and 4x the predetermined MIC.

-

Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic.

3.3. Time-Kill Assay

-

Dispense the appropriate volume of the prepared this compound solutions and the bacterial inoculum into sterile culture tubes. The final volume in each tube should be consistent (e.g., 10 mL).

-

Immediately after inoculation (time zero), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.[5]

-

Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS to obtain a countable number of colonies.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

After incubation, count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

-

Convert the CFU/mL values to log10 CFU/mL.

4. Data Analysis and Interpretation

-

Plot the mean log10 CFU/mL against time for each this compound concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum at a specific time point.

-

Bacteriostatic activity is generally characterized by a <3-log10 reduction in CFU/mL from the initial inoculum and maintenance of the bacterial population at or near the starting density.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the time-kill kinetics assay.

Caption: Experimental workflow for the time-kill kinetics assay of this compound.

References

- 1. Determining Susceptibility and Potential Mediators of Resistance for the Novel Polymyxin Derivative, SPR206, in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. pubs.acs.org [pubs.acs.org]

Efficacy of SPR206 Acetate in a Neutropenic Mouse Thigh Infection Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the efficacy of SPR206 acetate, a novel polymyxin analog, in the neutropenic mouse thigh infection model. It is intended to serve as a practical guide for researchers and drug development professionals investigating new antimicrobial agents for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. The protocols and data presented are synthesized from published preclinical studies.

Introduction

The neutropenic mouse thigh infection model is a well-established and highly standardized in vivo system for the preclinical evaluation of antimicrobial agents.[1][2][3] This model is particularly valuable for assessing the efficacy of new antibiotics against clinically relevant pathogens in an immunocompromised host, mimicking infections in susceptible patient populations.[1][2] SPR206 is a next-generation polymyxin designed for improved safety and potent activity against MDR Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and various Enterobacterales.[4][5][6][7][8][9][10][11] In vitro and in vivo studies have demonstrated its potential as a promising therapeutic candidate.[4][7][8][9][11][12]

Data Presentation

The following tables summarize the in vivo efficacy of this compound in the neutropenic mouse thigh infection model against key Gram-negative pathogens.

Table 1: Efficacy of SPR206 Against Acinetobacter baumannii in the Neutropenic Mouse Thigh Infection Model

| Bacterial Strain | Treatment Group | Dose (mg/kg) | Dosing Regimen | Change in Bacterial Burden (log₁₀ CFU/g or CFU/thigh) | Reference |

| A. baumannii NCTC 13301 | SPR206 | 0.125 | i.v., q4h | +2.68 | [13] |

| 0.5 | i.v., q4h | - | [13] | ||

| 1 | i.v., q4h | - | [13] | ||

| 4 | i.v., q4h | - | [13] | ||

| Polymyxin B | 0.125 | i.v., q4h | +2.77 | [13] | |

| 0.5 | i.v., q4h | - | [13] | ||

| 1 | i.v., q4h | - | [13] | ||

| 4 | i.v., q4h | - | [13] | ||

| A. baumannii NCTC13301 | SPR206 | - | - | Reduced burden by 3.4 and 4.3 log₁₀ CFU/g | [5] |

Table 2: Efficacy of SPR206 Against Pseudomonas aeruginosa in the Neutropenic Mouse Thigh Infection Model

| Bacterial Strain | Treatment Group | Dose (mg/kg) | Dosing Regimen | Change in Bacterial Burden (log₁₀ CFU/g or CFU/thigh) | Reference |

| P. aeruginosa 14 (Pa14) | SPR206 | - | - | Reduced burden | [5] |

Table 3: Pharmacodynamic Profile of SPR206 (EVER206) in the Murine Thigh Infection Model [6]

| Bacterial Species | Number of Strains | fAUC/MIC for Stasis (mean [range]) | fAUC/MIC for 1-log₁₀ kill (mean [range]) |

| P. aeruginosa | 10 | 88.13 [50.33 to 129.74] | - |

| E. coli | 9 | 112.84 [19.19 to 279.38] | - |

Experimental Protocols

The following are detailed methodologies for conducting efficacy studies of this compound in a neutropenic mouse thigh infection model, based on established protocols.[1][14][15][16]

Animal Model and Neutropenia Induction

-

Animal Strain: Female ICR (CD-1) mice, 5-6 weeks old.[1][13]

-

Acclimation: Animals should be acclimated for a minimum of 3 days prior to the start of the experiment.

-

Neutropenia Induction:

Bacterial Strain Preparation

-

Bacterial Strains: Clinically relevant, multidrug-resistant strains of A. baumannii or P. aeruginosa are typically used.

-

Inoculum Preparation:

-

Streak the bacterial isolate onto an appropriate agar plate (e.g., Trypticase Soy Agar with 5% sheep's blood) and incubate overnight at 37°C.[1]

-

Inoculate a single colony into a suitable broth medium (e.g., Brain Heart Infusion broth) and incubate to mid-logarithmic phase.[14]

-

Wash the bacterial cells by centrifugation and resuspend in sterile phosphate-buffered saline (PBS).

-